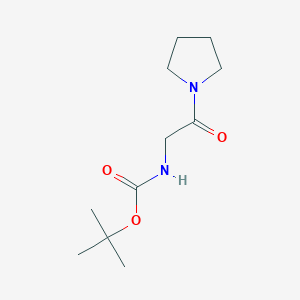

1-(Boc-amino-acetyl)-pyrrolidine

描述

Structure

3D Structure

属性

IUPAC Name |

tert-butyl N-(2-oxo-2-pyrrolidin-1-ylethyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O3/c1-11(2,3)16-10(15)12-8-9(14)13-6-4-5-7-13/h4-8H2,1-3H3,(H,12,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZAHFKXYHADASJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(=O)N1CCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 Boc Amino Acetyl Pyrrolidine

Optimized Synthetic Routes from Precursor Amines

The primary route to 1-(Boc-amino-acetyl)-pyrrolidine involves the coupling of N-Boc-glycine, a protected form of the amino acid glycine (B1666218), with pyrrolidine (B122466). This seemingly straightforward amidation reaction is critically dependent on the choice of coupling reagents and the method of carboxylic acid activation to achieve high yields and purity.

Amidation Reactions and Contemporary Coupling Reagents

The formation of the amide bond between the carboxylic acid of N-Boc-glycine and the secondary amine of pyrrolidine is a nucleophilic acyl substitution reaction. wikipedia.orgyoutube.com Direct reaction between a carboxylic acid and an amine is generally inefficient. ucalgary.ca Therefore, coupling reagents are employed to activate the carboxylic acid, transforming it into a more reactive species that is readily attacked by the amine. ucalgary.cabachem.com

A variety of modern coupling reagents have been developed to facilitate this transformation with high efficiency and minimal side reactions. These are broadly categorized into carbodiimides, phosphonium (B103445) salts, and aminium (uronium) salts. wikipedia.orgpeptide.comsigmaaldrich.com

Carbodiimides: N,N'-Dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are classic examples. google.comuni-kiel.de They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. google.com To suppress side reactions like racemization and N-acylurea formation, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often used. wikipedia.orggoogle.com These additives trap the O-acylisourea to form a more stable and selective active ester. wikipedia.orggoogle.com 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide, which simplifies purification as the urea (B33335) byproduct can be removed by aqueous work-up. wikipedia.org

Phosphonium Salts: Reagents like Benzotriazol-1-yloxy-tris(dimethylamino)-phosphonium hexafluorophosphate (B91526) (BOP) and Benzotriazol-1-yloxy-tripyrrolidino-phosphonium hexafluorophosphate (PyBOP®) are highly effective. bachem.compeptide.comuni-kiel.de They avoid the formation of the toxic hexamethylphosphoramide (B148902) (HMPA) byproduct associated with some older phosphonium reagents. uni-kiel.de PyAOP, another phosphonium reagent, is particularly effective for coupling N-methylated amino acids. peptide.com

Aminium/Uronium Salts: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and its tetrafluoroborate (B81430) counterpart (TBTU) are widely used due to their high efficiency and the water-solubility of their byproducts. bachem.compeptide.com O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU) is even more reactive and is particularly useful for challenging couplings, including those involving N-methyl amino acids. bachem.compeptide.comsigmaaldrich.com More recently, COMU, which incorporates Oxyma Pure® instead of the potentially explosive HOBt or HOAt, has emerged as a safer and highly efficient alternative. bachem.com

The choice of coupling reagent can significantly impact the yield and purity of the final product. The following table summarizes some common coupling reagents and their characteristics.

| Coupling Reagent | Type | Key Features | Additives Often Used |

| DCC (N,N'-Dicyclohexylcarbodiimide) | Carbodiimide | Classic, effective | HOBt, HOAt |

| DIC (N,N'-Diisopropylcarbodiimide) | Carbodiimide | Liquid, easier to handle than DCC | HOBt, HOAt |

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Carbodiimide | Water-soluble byproducts | HOBt, HOAt |

| BOP (Benzotriazol-1-yloxy-tris(dimethylamino)-phosphonium hexafluorophosphate) | Phosphonium Salt | High efficiency | None required |

| PyBOP® (Benzotriazol-1-yloxy-tripyrrolidino-phosphonium hexafluorophosphate) | Phosphonium Salt | Avoids HMPA byproduct | None required |

| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Aminium Salt | Popular, water-soluble byproducts | None required |

| HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) | Aminium Salt | Highly reactive, good for difficult couplings | None required |

| COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) | Aminium Salt | Safer alternative to HOBt/HOAt-based reagents | None required |

Role of Carboxylic Acid Activation in Reaction Efficiency

The mechanism of activation varies depending on the coupling reagent used.

With carbodiimides , the carboxylic acid adds to one of the C=N double bonds to form the O-acylisourea intermediate. google.com This intermediate is highly susceptible to nucleophilic attack by the amine.

Phosphonium and aminium salts react with the carboxylate to form an activated ester (e.g., an OBt or OAt ester), which is then attacked by the amine. sigmaaldrich.com The reactivity of these esters is influenced by the pKa of the corresponding leaving group (e.g., HOBt, HOAt). sigmaaldrich.com For instance, the lower pKa of HOAt compared to HOBt makes HATU a more potent activating agent than HBTU. sigmaaldrich.com

In some methods, the carboxylic acid is converted to a more stable, isolable activated species, such as an acyl fluoride (B91410) or a reactive ester, prior to reaction with the amine. ucalgary.cabachem.comresearchgate.net This two-step approach can be advantageous when dealing with sensitive substrates. bachem.com

Stereoselective Synthesis Approaches to the Pyrrolidine Ring System

While the synthesis of the parent this compound does not involve the creation of new stereocenters on the pyrrolidine ring, the synthesis of substituted pyrrolidine analogs is a significant area of research. These substituted pyrrolidines are crucial components of many biologically active molecules. mdpi.com The stereoselective construction of the pyrrolidine ring is a key challenge in these syntheses. acs.org

Asymmetric Induction Utilizing Chiral Auxiliaries

One common strategy for achieving stereoselectivity is the use of chiral auxiliaries. These are chiral molecules that are temporarily attached to the substrate to direct the stereochemical outcome of a reaction. The auxiliary is then removed to yield the desired enantiomerically enriched product.

A notable example is the use of N-tert-butanesulfinylimines. The tert-butanesulfinyl group acts as a chiral auxiliary, directing the diastereoselective addition of nucleophiles. acs.orgua.es This approach has been successfully applied in the synthesis of densely substituted pyrrolidines through [3+2] cycloaddition reactions with azomethine ylides. acs.orgua.es The stereochemical information can be introduced in either the dipolarophile or the dipole precursor. ua.es

Diastereoselective Control in Pyrrolidine Annulation

Annulation strategies, where a ring is formed onto a pre-existing structure, are powerful methods for constructing pyrrolidine rings with multiple stereocenters. mdpi.com Diastereoselective control in these reactions is crucial for obtaining a single desired stereoisomer.

Several methods have been developed to achieve high diastereoselectivity in pyrrolidine synthesis:

[3+2] Cycloaddition Reactions: The 1,3-dipolar cycloaddition of azomethine ylides with alkenes is a cornerstone of pyrrolidine synthesis. scholaris.ca However, this reaction can often lead to mixtures of endo and exo products. scholaris.ca Strategies to control the diastereoselectivity include the use of metal catalysts, such as copper(I) or silver carbonate, which can favor the formation of a specific diastereomer. acs.orgscholaris.carsc.org

Intramolecular Cyclizations: Intramolecular reactions, such as the S_N2' reaction of α-amino ester enolates with allylic halides, can provide functionalized pyrrolidines with excellent diastereoselectivity. acs.org The "memory of chirality" phenomenon, where the chirality of a starting material influences the stereochemical outcome of a reaction through a transient chiral intermediate, has also been exploited in intramolecular alkylations. acs.org

Catalytic Hydrogenation: The diastereoselective hydrogenation of substituted pyrroles over a heterogeneous catalyst can yield highly functionalized pyrrolidines with multiple stereocenters. acs.orgnih.gov The initial reduction of a substituent can create a stereocenter that directs the subsequent hydrogenation of the pyrrole (B145914) ring. acs.orgnih.gov

Multi-component Reactions: Ytterbium triflate (Yb(OTf)₃) has been shown to catalyze a three-component reaction of aldehydes, amines, and 1,1-cyclopropanediesters to produce cis-2,5-disubstituted pyrrolidines with high diastereoselectivity. acs.orgorganic-chemistry.org

The following table highlights some diastereoselective methods for pyrrolidine synthesis.

| Method | Key Features | Stereochemical Control |

| [3+2] Cycloaddition | Forms two new C-C bonds | Metal catalysis (Cu(I), Ag₂CO₃) can control endo/exo selectivity. |

| Intramolecular S_N2' | Forms pyrrolidine with vicinal stereocenters | "Memory of chirality" can lead to high diastereoselectivity. |

| Catalytic Hydrogenation | Reduction of substituted pyrroles | Existing stereocenter directs hydrogenation of the ring. |

| Three-Component Reaction | Convergent synthesis | Yb(OTf)₃ catalysis favors cis-2,5-disubstitution. |

Green Chemistry Principles in this compound Synthesis

The pharmaceutical industry is increasingly focused on developing more sustainable manufacturing processes. rsc.org The synthesis of peptides and related compounds, such as this compound, traditionally relies on solvents and reagents that are now recognized as having significant environmental and health concerns. rsc.orgacs.org Applying green chemistry principles to these syntheses is therefore a critical area of research.

Key areas of focus for greening the synthesis of this compound include:

Solvent Selection: Dichloromethane (B109758) (DCM) and dimethylformamide (DMF) are common solvents in peptide synthesis but are toxic. rsc.org Research has identified greener alternatives such as propylene (B89431) carbonate, 2-methyltetrahydrofuran (B130290) (2-MeTHF), and cyclopentyl methyl ether (CPME). rsc.orgacs.orgnih.gov Water is the ultimate green solvent, and methods for conducting amide bond formation in aqueous media are being developed. acs.orgchemrxiv.org

Catalytic Amide Bond Formation: Traditional amide bond formation often uses stoichiometric amounts of coupling reagents, generating significant waste. sigmaaldrich.com The development of catalytic methods for amide bond formation is a key goal of green chemistry. sigmaaldrich.com This includes the use of boronic acid catalysts and ruthenium-catalyzed dehydrogenative coupling of alcohols and amines. sigmaaldrich.com

Biocatalysis: Enzymes, such as lipases, can be used to catalyze amide bond formation under mild conditions with high selectivity, reducing the need for protecting groups and extensive purification. nih.govrsc.orgnumberanalytics.com Candida antarctica lipase (B570770) B (CALB) has shown particular promise in this area. nih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is a core principle of green chemistry. Direct condensation methods, while challenging, are highly atom-economical. numberanalytics.com

Waste Reduction: Moving from batch processing to continuous flow systems can minimize waste by allowing for better control of reaction conditions and reducing the need for excess reagents. advancedchemtech.com

The adoption of these green chemistry principles not only reduces the environmental impact of producing this compound but can also lead to more efficient and cost-effective manufacturing processes.

Solvent-Free Reaction Conditions and Aqueous Media Utilization

In the pursuit of greener chemical processes, significant efforts have been directed towards minimizing or eliminating the use of traditional organic solvents. For the synthesis of amide bonds, such as the one in this compound, solvent-free and aqueous-based approaches are gaining prominence.

Solvent-free synthesis, often facilitated by mechanochemistry (grinding) or the use of one of the reactants as the solvent, offers substantial environmental benefits by reducing solvent waste and associated hazards. numberanalytics.com Research has demonstrated the feasibility of metal- and solvent-free amide synthesis at mild temperatures (40°C) in the air, utilizing formamides as an amino source. nih.gov This approach can be scaled up to the gram level with excellent yields, highlighting its practicality. nih.gov Another strategy involves the use of reusable catalysts, such as perchloric acid adsorbed on silica (B1680970) gel (HClO4–SiO2), for the chemoselective N-tert-butoxycarbonylation of amines under solvent-free conditions. organic-chemistry.org

The use of water as a reaction medium is another cornerstone of green chemistry. A catalyst-free N-tert-butyloxycarbonylation of amines in water has been shown to produce N-t-Boc derivatives with high chemoselectivity, avoiding common side products. organic-chemistry.org This method is particularly advantageous for chiral amines and amino acid esters, yielding optically pure products. organic-chemistry.org

Atom Economy and Waste Minimization Strategies

The concept of atom economy, which measures the efficiency of a chemical reaction in converting reactants into the desired product, is a key metric in sustainable synthesis. numberanalytics.com In amide synthesis, maximizing atom economy involves designing reactions that generate minimal byproducts.

One effective strategy for waste reduction is the development of continuous one-pot synthesis methods that incorporate the recycling of the reaction mixture. rsc.orgrsc.orgresearchgate.netresearchgate.net This approach involves precipitating the amide product and reusing the entire reaction mixture, which includes the catalyst, solvent, and unreacted starting materials, for subsequent cycles. rsc.orgrsc.org This continuous operation protocol has been shown to drastically reduce chemical waste, as quantified by the E-factor, without compromising the product yield. rsc.org Such methods are applicable to the synthesis of amides from N-protected amino acids with various amines. rsc.org

The use of alternative, greener solvents also contributes to waste minimization. For instance, N-octyl pyrrolidone (NOP) has been identified as a promising substitute for N,N-dimethylformamide (DMF) in solid-phase peptide synthesis (SPPS), demonstrating good swelling, high coupling efficiency, and low isomerization rates. rsc.orgresearchgate.net A mixture of NOP with dimethyl carbonate (DMC) can be used in automated SPPS, and importantly, these solvents can be recovered through distillation, significantly reducing the process mass intensity (PMI). rsc.orgresearchgate.net

Solid-Phase Synthesis Applications of Related Analogues

Solid-phase peptide synthesis (SPPS) is a powerful technique for the assembly of peptides and related molecules, including analogs of this compound. oup.comnih.gov This method involves attaching the growing molecule to a solid support, which simplifies purification by allowing for the easy removal of excess reagents and byproducts through washing.

Linker Strategies for Resin-Bound Intermediates

The choice of linker, which connects the initial amino acid to the solid resin, is crucial in SPPS. The linker must be stable throughout the synthesis cycles but allow for the clean cleavage of the final product. biosynth.com In Boc-based SPPS, linkers are typically benzyl (B1604629) esters or have similar chemical stability. capes.gov.br

For the synthesis of peptide amides, the 4-methylbenzhydrylamine (B1223480) (MBHA) resin is a common choice. biosynth.com The phenylacetamidomethyl (PAM) linker offers increased stability against the repetitive acid treatments used for Boc group removal, thereby minimizing the loss of the peptide chain during synthesis. chempep.com

A more advanced approach involves "safety-catch" linkers. These linkers are stable under the normal synthesis conditions but can be "activated" by a specific chemical transformation, rendering them labile to cleavage. nih.gov For example, some linkers are stable to trifluoroacetic acid (TFA), which is used to remove the Boc protecting group, but become cleavable by TFA after a modification step. nih.gov This strategy provides greater control over the synthesis and cleavage processes.

Orthogonal Cleavage Conditions and Product Isolation

Orthogonality in protecting group strategy is fundamental to successful SPPS. This principle dictates that the different protecting groups used for the α-amino group, side chains, and the resin linker can be removed under distinct conditions without affecting each other. researchgate.netnih.gov

In the traditional Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy, the Boc group is removed with a moderate acid like TFA, while the benzyl-based side-chain protecting groups and the linker are cleaved with a strong acid such as hydrogen fluoride (HF) in the final step. nih.gov While effective, HF is a hazardous reagent, prompting the development of alternative cleavage cocktails. capes.gov.br Trifluoromethanesulfonic acid (TFMSA) and trifluoromethanesulfonic acid trimethylsilyl (B98337) ester (TMSOTf) are alternative strong acids, though they may cause side reactions with certain peptides. capes.gov.br

The development of orthogonal protecting groups, such as the base-labile fluorenylmethoxycarbonyl (Fmoc) group, provides an alternative to the Boc strategy. researchgate.net In an Fmoc/tBu (Fmoc/tert-butyl) scheme, the Fmoc group is removed by a base (e.g., piperidine), while the tert-butyl-based side-chain protecting groups and the linker are cleaved with acid. researchgate.net

The choice of cleavage conditions directly impacts the final product. For instance, using specific linkers can result in the formation of a C-terminal amide upon cleavage. nih.gov The isolation of the final product involves precipitation from the cleavage mixture, followed by purification, often using chromatography techniques.

Mechanistic Investigations of 1 Boc Amino Acetyl Pyrrolidine Reactivity

Hydrolysis and Selective De-Boc Protection Mechanisms

The Boc group is a cornerstone of amine protection in organic synthesis, valued for its stability under many conditions and its susceptibility to cleavage under specific, primarily acidic, circumstances. total-synthesis.com

The standard method for removing a Boc group involves treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). fishersci.co.ukmasterorganicchemistry.com The mechanism proceeds via protonation of the carbonyl oxygen of the carbamate, followed by the fragmentation of the molecule. This fragmentation is driven by the formation of a stable tertiary carbocation (the tert-butyl cation), which subsequently deprotonates to form the gaseous byproduct isobutene. total-synthesis.commasterorganicchemistry.com The other product, a carbamic acid, is unstable and rapidly decarboxylates to release the free amine and carbon dioxide. masterorganicchemistry.com

The kinetics of this deprotection are highly dependent on the strength of the acid and the solvent used. Strong acids like TFA, often used neat or in a dichloromethane (B109758) (DCM) solution, typically achieve rapid deprotection at room temperature. masterorganicchemistry.comnih.gov The use of HCl is also common, often as a solution in an organic solvent like dioxane or ethyl acetate. fishersci.co.uknih.gov

Selectivity is a key consideration, especially in complex molecules with multiple acid-sensitive functional groups. acsgcipr.orgacs.org While the Boc group is generally more acid-labile than other protecting groups like the benzyloxycarbonyl (Cbz) group, careful selection of reaction conditions is necessary to avoid unwanted side reactions. total-synthesis.commasterorganicchemistry.com For instance, some ester groups may be susceptible to cleavage under harsh acidic conditions. nih.govrsc.org Aqueous phosphoric acid has been reported as a mild and selective reagent for the deprotection of Boc groups in the presence of other sensitive functionalities like Cbz carbamates and various esters. organic-chemistry.org

Table 1: Comparison of Common Acidic Reagents for Boc Deprotection This table presents a generalized comparison. Specific substrate reactivity and conditions will vary.

| Reagent | Typical Conditions | Relative Rate | Notes |

| Trifluoroacetic Acid (TFA) | 25-50% in DCM, 0°C to RT | Very Fast | Highly effective but corrosive; can cleave other acid-labile groups. masterorganicchemistry.comnih.gov |

| Hydrochloric Acid (HCl) | 4M in Dioxane or Ethyl Acetate, 0°C to RT | Fast | Common and effective; volatility of HCl can be a practical issue. fishersci.co.uknih.gov |

| Phosphoric Acid (H₃PO₄) | Aqueous solution, RT to moderate heat | Moderate | Offers good selectivity; environmentally benign. organic-chemistry.orgmdpi.com |

| p-Toluenesulfonic acid (pTSA) | In solvents like DES, RT | Moderate to Fast | A solid, biodegradable acid catalyst, offering a greener alternative. mdpi.com |

To overcome the limitations of harsh acidic conditions, several alternative deprotection methods have been developed, offering greater functional group tolerance. nih.govresearchgate.net

Catalytic Deprotection: Lewis acids and solid acid catalysts provide milder alternatives. Iron(III) chloride, for example, has been shown to catalytically and selectively cleave Boc groups, often requiring no further purification. rsc.orgsemanticscholar.org Heterogeneous catalysts, such as H-BEA zeolite, can be used in continuous flow reactors, allowing for efficient deprotection without extensive workup steps. rsc.org

Thermal Deprotection: The N-Boc group can be removed by heating, a process known as thermolysis. acs.orgnih.gov This method avoids acidic reagents entirely and has been found to be compatible with a wide array of functional groups, including ketones, amides, and esters. acs.orgnih.gov The reaction is often performed at high temperatures in solvents like 2,2,2-trifluoroethanol (B45653) (TFE) or in continuous-flow systems, where precise temperature control can achieve selective deprotection. acs.orgresearchgate.net

Enzymatic Deprotection: Biocatalysis offers a highly selective and green approach to Boc removal. acsgcipr.org While the bulky nature of the Boc group can make it a challenging substrate for many standard enzymes, specific hydrolases are being explored for this purpose. acsgcipr.orgnih.gov This method holds promise for applications in sensitive biological molecules where traditional chemical methods are unsuitable.

Other Mild Reagents: Systems like oxalyl chloride in methanol (B129727) have been reported for the mild and selective deprotection of N-Boc groups on a variety of substrates, including those with acid-labile functionalities. nih.govrsc.org

Table 2: Overview of Alternative Boc Deprotection Methods

| Method | Reagents/Conditions | Functional Group Compatibility |

| Lewis Acid Catalysis | Iron(III) salts, Cerium(III) chloride | Good; can be selective over other protecting groups. organic-chemistry.orgrsc.org |

| Heterogeneous Catalysis | Solid acid catalysts (e.g., zeolites) in flow | Excellent; tolerates ketones, amides, halides, esters. acs.orgrsc.org |

| Thermal | High temperature (e.g., 120-300 °C) in TFE or other high-boiling solvents | Broad; compatible with many functional groups sensitive to strong acid. acs.orgnih.gov |

| Enzymatic | Hydrolase enzymes (e.g., from Bacillus subtilis) | Potentially very high; leaves other protecting groups like Z and Fmoc intact. acsgcipr.orgnih.gov |

| Mild Chemical | Oxalyl chloride/Methanol | Good; effective for substrates with acid-labile groups like certain esters. nih.govrsc.org |

Amide Bond Rotational Barriers and Conformational Analysis

The N-acylpyrrolidine structure of 1-(Boc-amino-acetyl)-pyrrolidine features a tertiary amide bond. A key characteristic of amides is the restricted rotation around the carbon-nitrogen (C-N) bond due to its partial double-bond character, a result of resonance delocalization of the nitrogen's lone pair of electrons. nanalysis.comazom.com This restriction leads to the existence of distinct planar conformers, or rotamers.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the dynamic process of amide bond rotation. nanalysis.comnih.gov At room temperature, if the rotation is slow on the NMR timescale, separate signals can be observed for the different rotamers (e.g., cis and trans isomers with respect to the carbonyl group). nih.gov In the case of this compound, this would manifest as distinct sets of peaks for the pyrrolidine (B122466) ring protons and carbons in each conformational state.

Variable-temperature (VT) NMR experiments can be used to determine the energy barrier for this rotation. As the temperature is increased, the rate of interconversion between rotamers increases. azom.com At a certain point, known as the coalescence temperature, the separate signals for the rotamers broaden and merge into a single, time-averaged signal. nanalysis.com Line-shape analysis of the spectra at different temperatures allows for the calculation of the activation energy (ΔG‡) for the rotational barrier. nih.gov For N-acylpyrrolidine derivatives, the presence of two rotamers is well-documented, with their relative populations influenced by steric and electronic factors. beilstein-journals.org

Table 3: Illustrative ¹H NMR Chemical Shifts for N-Acylpyrrolidine Rotamers This data is representative for a generic N-acylpyrrolidine system and serves for illustrative purposes. Actual values for the target compound may differ.

| Proton | Rotamer A (trans) Chemical Shift (ppm) | Rotamer B (cis) Chemical Shift (ppm) |

| Pyrrolidine H (α to N) | ~3.5 | ~3.4 |

| Pyrrolidine H (α to N) | ~3.5 | ~3.4 |

| Pyrrolidine H (β to N) | ~2.0 | ~1.9 |

| Pyrrolidine H (β to N) | ~2.0 | ~1.9 |

Computational methods, particularly Density Functional Theory (DFT), complement experimental studies by providing detailed energy profiles of the amide bond rotation. nih.gov These calculations can model the potential energy of the molecule as a function of the dihedral angle of the amide bond, identifying the low-energy ground states (the stable rotamers) and the high-energy transition state that separates them. science.gov

Studies on related N-acylpyrrolidines and other amides have used DFT methods to calculate the rotational energy barriers. nih.govfrontiersin.org These theoretical values are often in good agreement with experimental data obtained from NMR and provide insight into the electronic and steric factors that govern the barrier height. For tertiary amides, these barriers are typically in the range of 15-20 kcal/mol. The calculations can also predict the geometry of the pyrrolidine ring itself, which can adopt various envelope (E) and twisted (T) conformations, a phenomenon described by pseudorotation parameters. beilstein-journals.orgnih.gov The acylation of the pyrrolidine nitrogen significantly influences the ring's conformational preferences. beilstein-journals.org

Table 4: Representative Calculated Rotational Energy Barriers for Amides Values are illustrative and depend heavily on the specific molecule and computational method.

| Compound Type | Computational Method | Calculated Rotational Barrier (ΔG‡, kcal/mol) |

| N,N-dimethylformamide | Ab initio | ~21 |

| N-Acylpyrrolidine derivative | DFT (B3LYP/6-31G(d)) | 16 - 19 |

| 3-[(E)-(dimethylamino)methylidene]-1,1-dimethylurea | DFT (M062X) | 16.4 |

Nucleophilic Acyl Substitution Pathways Involving the Pyrrolidine Nitrogen

The primary site for nucleophilic attack on this compound is the electrophilic carbon atom of the acetyl carbonyl group. libretexts.orgncert.nic.in The pyrrolidine nitrogen, being part of an amide linkage, has its lone pair of electrons delocalized into the carbonyl system. This resonance stabilization makes the nitrogen atom non-nucleophilic and renders the amide bond relatively unreactive compared to other carboxylic acid derivatives like acid chlorides or anhydrides. libretexts.orgmsu.edu

A nucleophilic acyl substitution reaction at this center proceeds via a two-step addition-elimination mechanism. masterorganicchemistry.com

Addition: A nucleophile attacks the carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral intermediate with a negative charge on the oxygen atom. ncert.nic.inmasterorganicchemistry.com

Elimination: The tetrahedral intermediate is generally unstable. The lone pair on the oxygen atom reforms the C=O double bond, and a leaving group is expelled.

For the amide in this compound, the potential leaving group would be the pyrrolidide anion. However, the pyrrolidide anion is a strong base, making it a very poor leaving group. masterorganicchemistry.com Consequently, uncatalyzed nucleophilic acyl substitution on amides is typically unfavorable and requires harsh conditions or activation of the carbonyl group. For instance, under strong acidic conditions, protonation of the carbonyl oxygen can make the carbonyl carbon more electrophilic, while under strong basic conditions, powerful nucleophiles might force a reaction, though hydrolysis is more common. Therefore, pathways involving a direct nucleophilic attack on the acetyl carbonyl that displaces the pyrrolidine ring are not readily accessible under standard conditions. The reactivity is centered on the Boc group or requires activation of the amide itself.

Reactivity with Various Electrophiles

The reactivity of this compound towards electrophiles is significantly governed by the electronic nature of the N-acyl substituent. The lone pair of the pyrrolidine nitrogen is delocalized into the adjacent carbonyl group of the acetyl moiety, rendering the nitrogen atom largely non-nucleophilic. Similarly, the nitrogen of the Boc-protected amine is non-reactive towards electrophiles due to the electron-withdrawing nature of the tert-butoxycarbonyl (Boc) group.

Reactions with electrophiles typically require the generation of a more reactive intermediate. For instance, in related N-Boc-pyrrolidine systems, deprotonation at the C2 position using a strong base (like s-butyllithium in the presence of a chiral diamine such as sparteine) generates a configurationally stable α-lithiated intermediate. This nucleophile can then react with a range of electrophiles, including alkyl halides, silyl (B83357) fluorides, and carbonyl compounds, to yield 2-substituted pyrrolidines. However, this pathway involves the reactivity of N-Boc-pyrrolidine itself, not an N-acyl derivative like this compound.

For this compound, the most acidic protons are those on the methylene (B1212753) carbon between the amide carbonyl and the Boc-protected amine. Deprotonation at this site would create an enolate, which could then react with electrophiles. However, reactions involving electrophilic attack directed at the pyrrolidine ring itself are less common without the intervention of a metal catalyst, as discussed in section 3.4.

Regioselectivity and Stereochemical Outcomes in Ring-Opening Reactions

The ring-opening of the pyrrolidine moiety in N-acyl systems is a challenging transformation due to the low ring strain of the five-membered ring compared to aziridines or azetidines. Such reactions typically require activation, often involving the formation of a reactive intermediate like an iminium ion or through oxidative processes that cleave a C-N bond. nih.gov

Studies on related N-Boc protected prolinol derivatives (pyrrolidine rings with a hydroxymethyl substituent) have shown that treatment with deoxyfluorinating reagents like diethylaminosulfur trifluoride (DAST) can induce ring expansion. rsc.org This transformation is proposed to proceed through an intermediate aziridinium (B1262131) ion, formed by the intramolecular displacement of the activated hydroxyl group by the pyrrolidine nitrogen. The subsequent nucleophilic attack on this strained, bicyclic intermediate dictates the regioselectivity of the ring opening, leading to the formation of piperidine (B6355638) derivatives. rsc.org

In the case of this compound, a similar ring-opening or rearrangement would necessitate a different activation strategy, as it lacks the hydroxyl group for aziridinium ion formation. Potential pathways could involve:

Oxidative C-N Cleavage: Photochemical methods or strong oxidants can generate a biradical intermediate leading to ring cleavage. acs.org

Reductive Cleavage: Certain reducing conditions in the presence of a catalyst can promote the cleavage of the C-N bond.

Rearrangement Reactions: Photo-promoted ring contraction of related N-heterocycles like pyridines to pyrrolidines has been documented, proceeding through vinylazomethine ylide intermediates. osaka-u.ac.jpnih.gov While this is a synthetic route to pyrrolidines rather than a ring-opening, it highlights the complex rearrangements these rings can undergo.

The regioselectivity of such a ring-opening would be highly dependent on the specific mechanism and the position of initial activation on the pyrrolidine ring.

C-H Activation and Functionalization Studies on the Pyrrolidine Ring

The N-acyl group in this compound is a powerful tool for directing the functionalization of otherwise inert C-H bonds on the pyrrolidine ring. This strategy relies on the chelation of a metal catalyst to the amide oxygen, which positions the catalyst in close proximity to specific C-H bonds, facilitating their cleavage and subsequent functionalization. nih.gov

Transition Metal-Catalyzed C-H Functionalization

Transition metal catalysis is the cornerstone of C-H functionalization for N-acyl pyrrolidines. Catalysts based on palladium, rhodium, ruthenium, and nickel are commonly employed for this purpose. nih.govresearchgate.net The general mechanism for a palladium-catalyzed process involves the formation of a cyclic metallacycle intermediate.

The key steps are:

Coordination: The amide oxygen of the Boc-amino-acetyl group coordinates to the metal center (e.g., Pd(II)).

C-H Activation: The coordinated metal catalyst abstracts a proton from a nearby C-H bond on the pyrrolidine ring, forming a stable 5- or 6-membered palladacycle. This step is often the rate-determining and selectivity-determining step.

Oxidative Addition/Insertion: The coupling partner (e.g., an aryl halide or an alkene) reacts with the palladacycle.

Reductive Elimination: The final C-C or C-heteroatom bond is formed, releasing the functionalized product and regenerating the active catalyst.

Research on N-acyl amino acid derivatives has demonstrated that palladium catalysts can effectively arylate C(sp³)–H bonds at the γ-position relative to the nitrogen atom, without racemization at the α-carbon. rsc.org This highlights the compatibility of such directing groups with complex chiral structures, a feature directly relevant to this compound.

Site Selectivity in Pyrrolidine C-H Functionalization

The site of C-H functionalization on the pyrrolidine ring is dictated by the geometry of the metallacyclic transition state formed during the C-H activation step. nih.govacs.org For an N-acyl pyrrolidine, the primary sites for functionalization are the C2/C5 (α-positions) and C3/C4 (β-positions).

β-C-H Functionalization (C3/C4): Activation at the β-position typically proceeds through a six-membered metallacycle. This has been observed in palladium-catalyzed arylations of piperidines and pyrrolidines where specific directing groups favor this geometry. acs.org

α-C-H Functionalization (C2/C5): Activation at the α-position involves the formation of a five-membered metallacycle. This is often kinetically favored and is a common pathway in many directed C-H activation reactions.

Studies on pyrrolidine-3-carboxamides have shown a preference for C4 (γ-position) arylation over C2 (α-position), indicating that subtle electronic and steric factors can override the proximity-driven α-activation. acs.org In these cases, both cis- and trans-C-H bonds at the C4 position were found to be reactive. acs.org For this compound, the flexible glycyl linker could potentially allow the amide directing group to access multiple C-H bonds, making the site selectivity highly dependent on the catalyst and reaction conditions.

The table below summarizes representative findings for site-selectivity in the C-H functionalization of related N-heterocycles, which can serve as a predictive model for this compound.

| Catalyst System | Substrate Type | Position Functionalized | Key Factor | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ | Pyrrolidine-3-carboxamide | C4 (γ-position) | Formation of a stable palladacycle, favoring γ-activation over α. | acs.org |

| Rh₂(esp)₂ | N-Sulfonyl-protected amines | C5 (α-position) | Intramolecular C-H amination via a nitrene insertion mechanism. | researchgate.net |

| Pd(OAc)₂ / MPAA Ligand | Cyclopropylmethylamines | Cyclopropyl C-H | Use of a chiral mono-N-protected amino acid (MPAA) ligand to control enantioselectivity. | nih.gov |

| Ru(II) / Ester DG | Indole Derivatives | C3-position | Formation of a six-membered ruthenacycle intermediate with an ester directing group (DG). | researchgate.net |

Derivatization Strategies and Structural Analogues of 1 Boc Amino Acetyl Pyrrolidine

N-Alkylation and Acylation of the Pyrrolidine (B122466) Nitrogen

The secondary amine of the pyrrolidine ring in precursor molecules is a prime site for functionalization through N-alkylation and N-acylation reactions. These modifications introduce a wide array of substituents that can significantly modulate the molecule's properties.

Synthesis of N-Substituted Pyrrolidine Derivatives

The synthesis of N-substituted pyrrolidine derivatives can be achieved through various established methods. Reductive amination is a common and efficient approach for N-alkylation, where a carbonyl compound reacts with the secondary amine in the presence of a reducing agent. For instance, the reductive N-alkylation of glutamic acid with various carbonyl compounds has been successfully catalyzed by palladium, leading to N-mono-alkylated derivatives in high yields. rsc.org This methodology is broadly applicable to the N-alkylation of other cyclic amines. Another powerful technique is the direct N-alkylation of amines with alcohols, often catalyzed by ruthenium or iridium complexes, which proceeds through a "borrowing hydrogen" mechanism. researchgate.net This method is atom-economical and offers a green alternative to traditional alkylation with alkyl halides.

N-acylation of the pyrrolidine nitrogen can be readily accomplished using acylating agents such as acyl chlorides or anhydrides. For example, N-(substituted phenyl) pyrrolidine-2-carboxamides have been synthesized by reacting pyrrolidine-2-carbonyl chloride with substituted anilines. rroij.comresearchgate.net Furthermore, the acylation of N-acylglycine p-nitrophenyl esters with the N-sodio-derivative of benzyl (B1604629) 5-oxopyrrolidine-2-carboxylate demonstrates the feasibility of acylating the pyrrolidine nitrogen within a more complex peptidic framework. rsc.org

| Reaction Type | Reagents and Conditions | Product Type | Reference |

| Reductive N-alkylation | Carbonyl compound, Pd catalyst, H₂ | N-Alkyl-pyrrolidine | rsc.org |

| N-Alkylation with Alcohols | Alcohol, Ru or Ir catalyst | N-Alkyl-pyrrolidine | researchgate.net |

| N-Acylation | Acyl chloride/anhydride (B1165640), Base | N-Acyl-pyrrolidine | rroij.comresearchgate.netrsc.org |

Influence of Substituents on Electronic and Steric Properties

The introduction of substituents on the pyrrolidine nitrogen exerts a profound influence on the molecule's electronic and steric properties. These changes can, in turn, affect its conformational preferences, binding affinity to biological targets, and pharmacokinetic profile.

Modification of the Boc-Protected Aminoacetyl Moiety

The Boc-protected aminoacetyl group serves as a versatile handle for chain extension and the introduction of diverse chemical functionalities, transforming the initial dipeptide-like structure into more complex peptidomimetics.

Extension of the Amino Acid Chain to Oligopeptides

The N-terminal Boc protecting group of 1-(Boc-amino-acetyl)-pyrrolidine can be selectively removed under acidic conditions to reveal a primary amine. This free amine can then be coupled with another N-protected amino acid to extend the peptide chain. Standard peptide coupling reagents, such as carbodiimides (e.g., DCC, EDC) in the presence of additives like HOBt or HOAt, are commonly employed to facilitate amide bond formation. researchgate.net Solid-phase peptide synthesis (SPPS) offers a highly efficient method for the stepwise assembly of oligopeptides, where the pyrrolidine-containing dipeptide can be anchored to a resin and subjected to iterative cycles of deprotection and coupling. researchgate.netnih.gov The synthesis of pyrrolidinone-modified di- and tripeptides has been shown to be highly diastereoselective, and these modified peptides exhibit improved stability compared to their natural counterparts. nih.gov

| Coupling Reagent | Description | Common Use |

| DCC/EDC with HOBt/HOAt | Carbodiimide-mediated coupling with activating agents to suppress side reactions and racemization. | Solution-phase and solid-phase peptide synthesis. |

| HATU/HBTU | Aminium-based coupling reagents known for their high efficiency and rapid reaction times. | Solid-phase peptide synthesis, especially for hindered couplings. |

| T3P | A phosphonic acid anhydride that is a powerful and clean coupling reagent. | Amide bond formation with low epimerization. |

Incorporation of Non-Natural Amino Acid Residues

The versatility of peptide synthesis allows for the incorporation of non-natural amino acids, which can introduce novel chemical and physical properties into the resulting peptidomimetic. nih.govgoogle.com These non-canonical building blocks can be used to constrain the peptide conformation, enhance proteolytic stability, or introduce specific functionalities for labeling or targeted interactions.

Once the Boc group is removed from this compound, the resulting free amine can be coupled with a wide variety of commercially available or synthetically prepared non-natural amino acids. These can include D-amino acids, N-alkylated amino acids, β-amino acids, or amino acids with fluorescent or photoreactive side chains. nih.gov The incorporation of such residues can be a powerful strategy to develop peptidomimetics with improved therapeutic potential. nih.gov

Substitution on the Pyrrolidine Ring System

Direct functionalization of the pyrrolidine ring offers another avenue for structural diversification. While the C-H bonds of the pyrrolidine ring are generally considered unactivated, modern synthetic methods have enabled their selective modification.

Palladium-catalyzed C(sp³)–H arylation has been successfully applied to proline derivatives, allowing for the introduction of aryl groups at the C-3 position with high regio- and stereoselectivity. acs.org This method often employs a directing group on the nitrogen to guide the catalyst to the desired C-H bond. Similarly, enantioselective α-arylation of N-Boc-pyrrolidine has been achieved through a one-pot procedure involving deprotonation, transmetalation, and Negishi cross-coupling. organic-chemistry.org

Synthesis of Conformationally Constrained Derivatives

Restricting the conformational flexibility of the pyrrolidine ring can lead to enhanced binding affinity and selectivity for biological targets. This is often achieved through the formation of fused or bridged ring systems.

Intramolecular cyclization is a powerful strategy for constructing fused bicyclic and polycyclic systems containing a pyrrolidine ring. These reactions can be designed to create a variety of ring sizes and substitution patterns.

One such approach involves the intramolecular nucleophilic addition of N-Boc protected α-amino carbanions to in situ generated arynes. researchgate.net This method allows for the synthesis of 1-aryl-2,3,4,5-tetrahydro-1H-2-benzazepines, demonstrating a transition-metal-free cyclization. researchgate.net Another example is the intramolecular hydroamination/cyclization of amino-olefins, which can yield disubstituted pyrrolidines with high diastereoselectivity. researchgate.net

Furthermore, the synthesis of bicyclic pyrrolidinols can be achieved through a sequence involving diastereoselective α-alkylation followed by an intramolecular cyclization/deprotection cascade. bohrium.com Acid-catalyzed intramolecular cyclization of N-cyano sulfoximines has also been shown to produce thiadiazine 1-oxides, highlighting the utility of this strategy in creating diverse heterocyclic frameworks. nih.gov

Introducing a bridge across the pyrrolidine ring is an effective method for reducing conformational entropy and can also influence physicochemical properties like lipophilicity and water solubility. enamine.net

The synthesis of bridged pyrrolidines can be accomplished through various synthetic routes. For example, a robust synthesis of functionalized 2,4-methanopyrrolidines has been developed, providing access to a library of building blocks for medicinal chemistry. enamine.net These bridged analogues serve as conformationally restricted scaffolds. The synthesis of bridged tricyclic amines can be achieved through methods like intramolecular hydrovinylation of 1,6-dienes. researchgate.net

1 Boc Amino Acetyl Pyrrolidine As a Chiral Building Block in Complex Chemical Synthesis

Applications in Heterocyclic Chemistry

The structural framework of 1-(Boc-amino-acetyl)-pyrrolidine is pre-disposed for the construction of more complex nitrogen-containing heterocyclic systems. Chemists have exploited its reactivity to forge new rings, leading to the creation of both fused and spirocyclic structures with significant potential in drug discovery.

| Fused Heterocycle System | Synthetic Strategy | Key Feature | Reference |

| Pyrrolo[3,4-d]isoxazole | Intramolecular cyclization | Creates a conformationally constrained γ-amino acid | nih.gov |

Construction of Spirocyclic Systems

Spirocyclic pyrrolidines, which feature a common carbon atom connecting the pyrrolidine (B122466) ring to another ring system, are increasingly recognized as valuable motifs in medicinal chemistry due to their distinct three-dimensional architecture. researchgate.net Synthetic strategies to access these structures often involve the [3+2] cycloaddition reaction between an azomethine ylide and an alkene. enamine.netresearchgate.net While not always starting directly from this compound, derivatives containing the core pyrrolidine structure are key. For instance, α-amino acids can be converted into precursors for Dieckmann condensation to furnish spirocyclic lactams. researchgate.net Another approach involves the reaction of an in situ generated N-benzyl azomethine ylide with an electron-deficient exocyclic alkene, a method used to synthesize the core of antibacterial agents like Sitafloxacin. enamine.netresearchgate.net These methods highlight the utility of the pyrrolidine framework in building complex spiro-compounds that are key intermediates for therapeutic drugs. researchgate.net

| Spirocyclic System | Key Synthetic Reaction | Application/Significance | References |

| Spirocyclic Pyrrolidines | [3+2] Cycloaddition | Building blocks for drug discovery | enamine.netresearchgate.net |

| Spirocyclic Lactams | Dieckmann Condensation | Access to novel spirocyclic scaffolds | researchgate.net |

| Spiro-pyrrolothiazolidines | One-pot three-component reaction | Stereoselective synthesis of complex heterocycles | rsc.org |

Role in the Synthesis of Peptide Mimetics and Constrained Scaffolds

The development of peptidomimetics—molecules that mimic the structure and function of natural peptides but with improved properties like stability and bioavailability—is a major goal in drug discovery. psu.edumdpi.com this compound and its derivatives are instrumental in this field, providing the means to control peptide shape and to build rigid platforms for generating diverse chemical libraries.

Incorporation into Peptidic Chains for Conformational Control

Introducing conformational constraints into a peptide backbone can stabilize specific secondary structures, such as β-turns or helices, which are often crucial for biological activity. nih.gov The incorporation of rigid, unnatural amino acids derived from the pyrrolidine scaffold is an effective strategy to achieve this control. nih.gov For example, when the bicyclic γ-amino acid 4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]isoxazole-3-carboxylic acid (derived from a pyrrolidine precursor) is incorporated into a peptide chain, it can act as a potent turn-inducer. nih.gov Specifically, the (+)-(3aR6aS)-enantiomer, when combined with a flexible glycine (B1666218) residue, was shown through NMR, FT-IR, and circular dichroism experiments to effectively stabilize an α-turn conformation. nih.gov This ability to dictate a specific fold makes such building blocks highly valuable for designing bioactive peptidomimetics that can target protein-protein interactions. nih.govrsc.org

| Building Block | Induced Conformation | Method of Analysis | Reference |

| (+)-(3aR6aS)-pyrrolo[3,4-d]isoxazole-3-carboxylic acid | α-turn | NMR, FT-IR, Circular Dichroism | nih.gov |

Design of Rigid Scaffolds for Chemical Library Generation

Chemical libraries built upon a central, rigid scaffold are a cornerstone of modern drug discovery, allowing for the systematic exploration of chemical space to find new bioactive compounds. mdpi.comu-tokyo.ac.jp The pyrrolidine ring is an excellent starting point for such scaffolds due to its non-planar, three-dimensional nature. nih.govnih.gov By using a building block like this compound, chemists can readily attach diverse functional groups at defined positions. The Boc-protected amine allows for peptide-like coupling, while the acetyl group can be functionalized further. This modular approach enables the creation of large collections of related compounds, each with a unique substitution pattern around the rigid pyrrolidine core. mdpi.commdpi.com These libraries of "small molecules" can then be screened in high-throughput assays to identify lead compounds for new therapeutics. u-tokyo.ac.jp

Precursor in Natural Product Total Synthesis

The total synthesis of natural products is a driving force for innovation in organic chemistry, and many biologically active natural products feature a pyrrolidine or piperidine (B6355638) core. researchgate.netmdpi.comorganic-chemistry.org Chiral building blocks derived from readily available sources are essential for the efficient and stereoselective construction of these complex targets. nih.govorganic-chemistry.org

Strategic Use in Alkaloid Synthesis Pathways

The pyrrolidine ring is a fundamental component of numerous classes of alkaloids, including the tropane, pyrrolizidine, and indolizidine alkaloids. nih.govmdpi.com The synthesis of these complex natural products often relies on the use of chiral pool starting materials, such as L-proline, or the asymmetric synthesis of functionalized pyrrolidine derivatives. This compound and its close analogs, like N-Boc-pyrrolidine, serve as key intermediates in these synthetic endeavors.

A notable strategy involves the asymmetric deprotonation of N-Boc-pyrrolidine, a closely related precursor to this compound, followed by a diastereoselective carbonyl addition. This sequence is instrumental in the enantioselective synthesis of phenanthroindolizidine alkaloids such as 14-hydroxyantofine and antofine. rsc.org In this approach, the chiral center at the 13a position is established, and the pyrrolidine and phenanthrene (B1679779) moieties are efficiently connected in a single step. The stereochemical outcome at this crucial center can be precisely controlled by selecting the appropriate enantiomer of a chiral ligand, like sparteine, during the deprotonation step. rsc.org This methodology highlights the strategic advantage of using a Boc-protected pyrrolidine to introduce a key stereocenter and build molecular complexity.

The general synthetic utility of this approach can be summarized in the following table:

| Alkaloid Class | Key Synthetic Strategy | Role of Pyrrolidine Building Block | Representative Alkaloids |

| Phenanthroindolizidine | Asymmetric deprotonation and diastereoselective addition | Introduction of the C-13a stereocenter and formation of the core bicyclic system | Antofine, 14-Hydroxyantofine |

| Pyrrolizidine | Ring-closing metathesis of dienes derived from chiral vinyl epoxides | Formation of the 2,5-dihydropyrrole precursor to the bicyclic core | (-)-Swainsonine |

| Indolizidine | Diastereoselective reduction of a cyclic imine | Formation of the cis-2,5-disubstituted pyrrolidine core | (-)-Monomorine |

Incorporation into Complex Polycyclic Frameworks

The rigid, three-dimensional structure of the pyrrolidine ring makes it an ideal component for the construction of complex polycyclic frameworks. nih.gov The incorporation of this motif can impart specific conformational constraints and stereochemical information that are crucial for the biological activity of the target molecule. The synthesis of such systems often involves annulation reactions where the pyrrolidine ring is formed in a stereocontrolled manner.

One of the most powerful methods for constructing the pyrrolidine ring within a polycyclic system is the [3+2] cycloaddition reaction. nih.gov This reaction involves the combination of a three-atom component (the 1,3-dipole, often an azomethine ylide) with a two-atom component (the dipolarophile, typically an alkene or alkyne). By using a chiral pyrrolidine-based starting material or a chiral catalyst, this cycloaddition can be rendered highly diastereoselective and enantioselective, leading to the formation of complex polycyclic structures with multiple stereocenters.

For example, the diastereoselective 1,3-dipolar cycloaddition of homochiral azomethine ylides derived from 5-(S)-phenylmorpholinone with ethyl glyoxalate allows for the synthesis of enantiomerically pure pyrrolidine-2,5-dicarboxylate derivatives, which are precursors to more complex polycyclic systems. researchgate.net While not directly employing this compound, this illustrates the principle of using functionalized chiral building blocks to access complex heterocyclic scaffolds.

Chiral Catalysis and Ligand Design Applications

The C2-symmetry often found in chiral pyrrolidine derivatives makes them excellent candidates for use as ligands in asymmetric catalysis and as organocatalysts. The Boc-protected aminoacetyl side chain in this compound offers a convenient handle for further functionalization to create novel catalytic systems.

Ligand Precursors for Asymmetric Transformations

Chiral ligands are essential for achieving high enantioselectivity in metal-catalyzed asymmetric reactions. Pyrrolidine-based ligands, particularly those possessing both phosphorus and nitrogen donor atoms (P,N-ligands), have proven to be highly effective in a variety of transformations, including asymmetric hydrogenation. researchgate.net

Starting from a chiral pyrrolidine precursor, it is possible to synthesize a range of P,N,N-tridentate ligands. These ligands, when complexed with metals such as ruthenium, iridium, or manganese, form highly active and selective catalysts for the asymmetric hydrogenation of ketones and imines. researchgate.net The synthesis of such a ligand might involve the conversion of the acetyl group in a derivative of this compound into a phosphine-containing moiety, while the Boc-protected amine can be deprotected and further functionalized. The modular nature of this approach allows for the fine-tuning of the ligand's steric and electronic properties to optimize its performance in a specific catalytic reaction.

A summary of the application of pyrrolidine-based ligands in asymmetric catalysis is presented below:

| Catalyst System | Asymmetric Transformation | Substrate Class |

| Ruthenium-P,N,N Ligand | Hydrogenation | Ketones, Imines |

| Iridium-P,N,N Ligand | Hydrogenation | Ketones, Imines |

| Manganese-P,N,N Ligand | Hydrogenation | Imines |

| Rhodium-Diamine Ligand | Transfer Hydrogenation | Dihydroisoquinolines |

Organocatalytic Applications of Pyrrolidine Derivatives

In recent years, organocatalysis has emerged as a powerful tool in asymmetric synthesis, with proline and its derivatives being among the most successful catalysts. nih.gov The secondary amine of the pyrrolidine ring is crucial for the catalytic cycle in many of these reactions, which often proceed through an enamine or iminium ion intermediate.

New generations of pyrrolidine-based organocatalysts are continually being developed to improve efficiency and expand the scope of organocatalytic transformations. For instance, novel organocatalysts with bulky substituents at the C2 position of the pyrrolidine ring have been synthesized and shown to be effective in the asymmetric Michael addition of aldehydes to nitroolefins, achieving high enantioselectivities. nih.gov The synthesis of these catalysts often starts from a chiral pyrrolidine derivative, and the introduction of various substituents allows for the creation of a tailored catalytic pocket.

The development of bifunctional organocatalysts, which contain both a pyrrolidine unit for enamine/iminium activation and another functional group for substrate activation (e.g., a thiourea (B124793) for hydrogen bonding), has led to highly efficient and selective domino reactions, such as the oxa-Michael/1,6-addition cascade for the synthesis of complex chroman derivatives. nih.gov The this compound scaffold provides a versatile platform for the synthesis of such bifunctional catalysts, where the amino group can be deprotected and converted into a hydrogen-bonding moiety.

Theoretical and Computational Chemistry Studies on 1 Boc Amino Acetyl Pyrrolidine

Quantum Chemical Calculations of Molecular Structure

Quantum chemical calculations are instrumental in elucidating the three-dimensional structure and dynamic behavior of molecules. nih.gov For a flexible molecule like 1-(Boc-amino-acetyl)-pyrrolidine, these methods can predict the most stable arrangements of atoms (conformers) and their vibrational characteristics.

Optimized Geometries and Conformational Landscapes

The structure of this compound is defined by several rotatable bonds, leading to a complex conformational landscape. The most significant of these are the torsion angles around the urethane (B1682113) and amide bonds, as well as the puckering of the pyrrolidine (B122466) ring.

The tert-butoxycarbonyl (Boc) protecting group introduces its own conformational preferences. Studies on Boc-amino acid derivatives have shown that the urethane amide bond can adopt both cis and trans conformations, with the trans form generally being slightly more stable. researchgate.net However, the energy difference can be small, and both conformers may be present in solution. researchgate.net The bulky tert-butyl group also influences the conformational space of the adjacent amino-acetyl group through steric interactions. researchgate.net

The pyrrolidine ring is not planar and exists in a puckered conformation, typically an "envelope" or "twist" form, to relieve ring strain. The N-acetyl group's orientation relative to the ring further diversifies the possible low-energy structures. The amide bond connecting the acetyl group to the pyrrolidine nitrogen is predominantly found in the trans conformation due to steric hindrance.

A full conformational analysis using computational methods like Density Functional Theory (DFT) would involve systematically rotating the key dihedral angles and calculating the energy of each resulting geometry to map out the potential energy surface. The results would identify the global minimum energy conformer and other low-energy conformers that could be populated at room temperature.

Below is a hypothetical data table of optimized geometrical parameters for a plausible low-energy conformer of this compound, based on typical values for amides and Boc-protected amino acids.

Interactive Table 1: Hypothetical Optimized Geometrical Parameters for this compound

| Parameter | Atoms Involved | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| Urethane C=O Bond | C=O (Boc) | 1.23 | - | - |

| Urethane C-N Bond | C-N (Boc) | 1.35 | - | - |

| Amide C=O Bond | C=O (Acetyl) | 1.24 | - | - |

| Amide C-N Bond | C-N (Pyrrolidine) | 1.36 | - | - |

| N-Cα Bond | N-CH2 (Amino) | 1.46 | - | - |

| Cα-C' Bond | CH2-CO (Acetyl) | 1.53 | - | - |

| Urethane Dihedral | O=C-N-Cα | - | - | ~180 (trans) |

| Amide Dihedral | Cα-C'-N-C (Pyrrolidine) | - | - | ~180 (trans) |

| C-N-Cα Angle | C(Boc)-N-CH2 | - | 120.5 | - |

| N-Cα-C' Angle | N-CH2-CO | - | 112.0 | - |

| Cα-C'-N Angle | CH2-CO-N(Pyrrolidine) | - | 118.0 | - |

Vibrational Frequencies and Spectroscopic Predictions

Once the optimized geometry of this compound is obtained, its vibrational frequencies can be calculated. These frequencies correspond to the stretching, bending, and torsional motions of the atoms within the molecule. The calculated frequencies can then be used to predict the infrared (IR) spectrum of the compound, which is a valuable tool for its experimental identification and characterization.

Key vibrational modes for this molecule would include:

N-H Stretching: A sharp band around 3350-3450 cm⁻¹ from the Boc-protected amine.

C-H Stretching: Multiple bands in the 2850-3000 cm⁻¹ region from the methyl, methylene (B1212753), and pyrrolidine C-H bonds.

C=O Stretching: Two distinct and strong absorption bands are expected for the carbonyl groups. The urethane carbonyl (Boc group) typically appears around 1700-1720 cm⁻¹, while the amide carbonyl (acetyl group) is expected at a lower frequency, around 1630-1660 cm⁻¹. This difference is due to the different electronic environments of the two carbonyl groups.

N-H Bending: A band in the 1510-1550 cm⁻¹ region.

C-N Stretching: Bands in the 1200-1350 cm⁻¹ range.

The following table provides hypothetical predicted vibrational frequencies for some of the key functional groups in this compound.

Interactive Table 2: Hypothetical Predicted Vibrational Frequencies

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Expected Intensity |

| N-H Stretch | Boc-amine | 3400 | Medium |

| C-H Stretch (aliphatic) | CH₂, CH₃ | 2870-2980 | Strong |

| C=O Stretch (urethane) | Boc | 1715 | Very Strong |

| C=O Stretch (amide) | Acetyl-pyrrolidine | 1650 | Very Strong |

| N-H Bend | Boc-amine | 1530 | Medium |

| C-N Stretch | Amide & Urethane | 1250-1320 | Medium |

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule governs its reactivity. Computational methods can provide insights into how electrons are distributed and which parts of the molecule are likely to participate in chemical reactions.

Frontier Molecular Orbitals (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. youtube.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital to which the molecule is most likely to accept electrons (acting as an electrophile). youtube.com

For this compound, the HOMO is expected to be localized on the lone pairs of the oxygen atoms of the carbonyl groups and the nitrogen atom of the Boc-protected amine. The LUMO, on the other hand, is likely to be a π* anti-bonding orbital associated with the carbonyl groups, particularly the acetyl carbonyl, making this carbon atom susceptible to nucleophilic attack.

The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates higher reactivity.

Interactive Table 3: Hypothetical Frontier Molecular Orbital Energies

| Molecular Orbital | Predicted Energy (eV) | Description |

| HOMO | -7.5 | Localized on carbonyl oxygens and amine nitrogen |

| LUMO | +1.2 | π* anti-bonding orbital of the acetyl carbonyl |

| HOMO-LUMO Gap | 8.7 | Indicative of a kinetically stable molecule |

Electrostatic Potential Maps and Reactive Sites Identification

An electrostatic potential (ESP) map is a visual representation of the charge distribution in a molecule. deeporigin.com It is plotted onto the electron density surface, with colors indicating different potential values. Typically, red represents regions of negative electrostatic potential (electron-rich), which are prone to electrophilic attack, while blue represents regions of positive electrostatic potential (electron-deficient), which are susceptible to nucleophilic attack. deeporigin.comresearchgate.net

For this compound, the ESP map would show:

Negative Potential (Red): Concentrated around the oxygen atoms of both the urethane and amide carbonyl groups, as these are the most electronegative atoms with lone pairs of electrons.

Positive Potential (Blue): Located around the hydrogen atom of the N-H group and, to a lesser extent, the carbon atoms of the carbonyl groups. The area around the N-H proton would be a potential hydrogen bond donor site. The carbonyl carbons would be identified as electrophilic centers.

The ESP map provides a clear and intuitive picture of where the molecule is most likely to interact with other reagents. researchgate.netscinapse.io

Reaction Mechanism Elucidation through Computational Modeling

Computational chemistry can be used to model the step-by-step mechanism of chemical reactions, providing insights into the transition states and intermediates involved. rsc.orgnih.govnih.govacs.org For a compound like this compound, which is often an intermediate in larger syntheses, understanding its potential reaction pathways is crucial.

One important reaction would be the deprotection of the Boc group, which is typically achieved under acidic conditions. organic-chemistry.org Computational modeling could elucidate the mechanism of this reaction, likely involving protonation of one of the carbonyl oxygens or the amine nitrogen, followed by the cleavage of the tert-butyl group to form a carbocation and the release of carbon dioxide.

Another key reaction would be the use of this molecule in peptide synthesis, where the pyrrolidine amide acts as a stable protecting group for the C-terminus while the Boc-protected amine is deprotected and coupled with another amino acid. Computational studies could model the coupling step, identifying the transition state for amide bond formation and helping to rationalize the choice of coupling reagents and reaction conditions. researchgate.net

By calculating the energy barriers for different potential pathways, computational chemistry can predict which reactions are most likely to occur and under what conditions, guiding the design of more efficient synthetic routes.

Molecular Dynamics Simulations for Conformational Sampling

While quantum mechanical calculations are excellent for describing reactions, molecular dynamics (MD) simulations are the tool of choice for exploring the conformational flexibility of molecules over time. For a molecule like this compound, with its rotatable bonds and flexible ring, MD simulations can reveal its preferred shapes and how it interacts with its surroundings.

The conformation of this compound is expected to be significantly influenced by the solvent. In a non-polar solvent, intramolecular hydrogen bonds are more likely to form, leading to more compact structures. Conversely, in a polar, hydrogen-bonding solvent like water or dimethyl sulfoxide (B87167) (DMSO), the solvent molecules will compete for hydrogen bonding sites, potentially disrupting intramolecular interactions and favoring more extended conformations. nih.govrsc.org

MD simulations of N-methylpyrrolidone in water have shown a strong structuring effect on the surrounding water molecules, with distinct solvation shells. psu.edursc.org This suggests that the pyrrolidine ring in this compound will also be well-solvated. For the Boc-glycine portion, studies on similar dipeptides indicate that the solvent can significantly alter the population of different conformational states. For instance, a conformation stabilized by an intramolecular hydrogen bond in a non-polar solvent might become a minor species in a polar solvent where intermolecular hydrogen bonds with the solvent are more favorable. nih.govrsc.org

Table 3: Expected Predominant Conformations in Different Solvents based on Analogous Systems

| Solvent | Expected Conformation of the Boc-glycyl moiety | Rationale |

| Chloroform | Folded/Compact | Promotion of intramolecular hydrogen bonds between the Boc-carbonyl or amide N-H and other acceptor/donor sites. |

| Water | Extended | Disruption of intramolecular hydrogen bonds by strong solute-solvent interactions. |

| DMSO | Extended | Strong hydrogen bond accepting nature of DMSO competes with intramolecular interactions. nih.gov |

In aqueous solution, the simulations would reveal the dynamics of water molecules in the vicinity of the solute. The residence time of water molecules around the polar groups (the amide and carbonyl groups) versus the non-polar parts (the tert-butyl group and parts of the pyrrolidine ring) can be quantified. This provides a detailed picture of the hydration landscape of the molecule. psu.edursc.org The interplay between intramolecular hydrogen bonding and intermolecular interactions with solvent molecules is a dynamic equilibrium that dictates the conformational ensemble of the molecule in solution. nih.gov

Table 4: Potential Intramolecular and Intermolecular Interactions in this compound

| Interaction Type | Donor | Acceptor | Environment |

| Intramolecular H-bond | Glycine (B1666218) N-H | Boc C=O | Non-polar solvent |

| Intramolecular H-bond | Glycine N-H | Pyrrolidine amide C=O | Non-polar solvent |

| Intermolecular H-bond | Glycine N-H | Water Oxygen | Aqueous solution |

| Intermolecular H-bond | Water O-H | Amide C=O | Aqueous solution |

| Intermolecular H-bond | Water O-H | Boc C=O | Aqueous solution |

Future Directions and Emerging Research Avenues for 1 Boc Amino Acetyl Pyrrolidine Research

Integration with Flow Chemistry and Automated Synthesis

The traditional batch-wise synthesis of chemical compounds is increasingly being supplemented and, in some cases, replaced by continuous flow and automated synthesis technologies. These approaches offer numerous advantages, including enhanced safety, reproducibility, and the potential for rapid library generation. For a molecule like 1-(Boc-amino-acetyl)-pyrrolidine, these technologies promise to revolutionize its production and derivatization.

Continuous Flow Reactors for Efficient Production and Derivatization

Continuous flow chemistry, where reagents are pumped through a network of tubes and reactors, offers precise control over reaction parameters such as temperature, pressure, and reaction time. durham.ac.uk This level of control is particularly advantageous for the synthesis of N-acylated pyrrolidines. The synthesis of this compound and its analogs could be significantly optimized using flow reactors. For instance, the coupling of Boc-amino acids with pyrrolidine (B122466) can be performed in a continuous manner, minimizing side reactions and improving yield. durham.ac.ukresearchgate.net

Furthermore, derivatization of the core this compound scaffold can be efficiently achieved in a continuous flow setup. Subsequent reactions, such as deprotection of the Boc group and further peptide couplings, can be integrated into a multi-step flow process, enabling the on-demand synthesis of more complex peptidomimetics. chimia.ch This approach not only accelerates the synthesis but also allows for the safe handling of potentially hazardous reagents and intermediates in a closed system.

| Reactor Type | Potential Application for this compound | Key Advantages |

| Microreactors | Precise control over coupling and derivatization reactions. | Excellent heat and mass transfer, high surface-area-to-volume ratio. |

| Packed-Bed Reactors | Use of immobilized catalysts or reagents for cleaner reactions. | Ease of product separation, catalyst reusability. |

| Tube-in-Tube Reactors | Introduction of gaseous reagents for specific transformations. | Enhanced gas-liquid mixing and safety. |

High-Throughput Synthesis of Diverse Derivatives

Automated synthesis platforms, often utilizing robotic liquid handlers and parallel reactors, are powerful tools for generating large libraries of compounds for high-throughput screening. nih.govnih.goviris-biotech.de By employing this compound as a central scaffold, diverse libraries of derivatives can be rapidly synthesized. nih.gov This can be achieved by varying the amino acid component or by modifying the pyrrolidine ring prior to the coupling step.

These automated systems can perform repetitive synthesis cycles, including reagent addition, reaction, and purification, with minimal human intervention. nih.gov This enables the exploration of a vast chemical space around the this compound core, which is crucial for identifying molecules with desired biological activities in drug discovery programs.

Advanced Spectroscopic Probes and Labeling Strategies

Understanding the fate of a molecule in a chemical reaction or a biological system is fundamental to its development and application. Advanced spectroscopic techniques, coupled with strategic labeling, offer powerful means to elucidate reaction mechanisms and track molecular transformations.

Isotopic Labeling for Mechanistic Elucidation

Isotopic labeling, where specific atoms in a molecule are replaced with their heavier isotopes (e.g., ¹³C, ¹⁵N, ²H), is an invaluable tool for studying reaction mechanisms using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. sigmaaldrich.comnih.gov For this compound, selective isotopic labeling of the carbonyl carbon, the amide nitrogen, or specific positions on the pyrrolidine ring could provide detailed insights into its reactivity. nmr-bio.com

For example, by synthesizing ¹³C-labeled this compound, one could precisely track the transformation of the acetyl group in subsequent reactions. Similarly, ¹⁵N labeling would allow for the monitoring of the amide bond integrity and its environment. Such studies are crucial for optimizing reaction conditions and understanding the formation of any byproducts. The commercial availability of Boc-protected ¹³C and ¹⁵N-labeled amino acids facilitates their incorporation for these purposes. sigmaaldrich.com

| Isotope | Position in this compound | Potential Information Gained |

| ¹³C | Carbonyl carbon of the acetyl group | Tracking the fate of the acetyl moiety in subsequent reactions. |

| ¹⁵N | Amide nitrogen | Studying the stability and reactivity of the amide bond. |

| ²H (Deuterium) | Pyrrolidine ring | Probing conformational changes and interactions with other molecules. |

Development of Spectroscopic Tags for Tracking Chemical Transformations

Attaching a spectroscopic tag, such as a fluorophore, to this compound can enable its visualization and quantification in various assays. genscript.com Fluorescently labeled derivatives can be used to monitor their uptake into cells, their interaction with biological targets, or their progress in a multi-step synthesis. sb-peptide.compeptide.com